molecular formula C10H18N2O2 B14725871 2,5-Piperazinedione, 3,6-dipropyl- CAS No. 5625-47-8

2,5-Piperazinedione, 3,6-dipropyl-

Cat. No.: B14725871
CAS No.: 5625-47-8
M. Wt: 198.26 g/mol
InChI Key: KHFKCDGGFAJKOO-UHFFFAOYSA-N
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Description

2,5-Piperazinedione, 3,6-dipropyl- is a cyclic organic compound with the molecular formula C10H18N2O2 It is a derivative of piperazinedione, characterized by the presence of two propyl groups attached to the nitrogen atoms at positions 3 and 6 of the piperazinedione ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Piperazinedione, 3,6-dipropyl- typically involves the cyclization of appropriate dipeptides or the reaction of diketopiperazines with propylating agents. One common method is the radical bromination of symmetric diketopiperazines followed by substitution reactions to introduce the propyl groups . The reaction conditions often involve the use of radical initiators such as N-bromosuccinimide and solvents like dichloromethane.

Industrial Production Methods

Industrial production of 2,5-Piperazinedione, 3,6-dipropyl- may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-Piperazinedione, 3,6-dipropyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones.

    Reduction: Reduction reactions can yield the corresponding amines.

    Substitution: Halogenation and alkylation reactions are common, where halogen atoms or alkyl groups replace hydrogen atoms on the piperazinedione ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: N-bromosuccinimide for bromination, followed by nucleophilic substitution with alkyl halides.

Major Products

The major products formed from these reactions include various substituted piperazinediones, diketones, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2,5-Piperazinedione, 3,6-dipropyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Piperazinedione, 3,6-dipropyl- involves its interaction with various molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Piperazinedione, 3,6-bis(2-methylpropyl)-
  • 2,5-Diketopiperazine
  • Hexahydropyrrolizin-3-one

Uniqueness

2,5-Piperazinedione, 3,6-dipropyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .

Properties

CAS No.

5625-47-8

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

3,6-dipropylpiperazine-2,5-dione

InChI

InChI=1S/C10H18N2O2/c1-3-5-7-9(13)12-8(6-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)

InChI Key

KHFKCDGGFAJKOO-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)NC(C(=O)N1)CCC

Origin of Product

United States

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